5-Bromofuran-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Sulfonyl fluorides have found widespread applications in organic synthesis .

- Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

- This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

- Sulfonyl fluorides are also used in chemical biology .

- They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates .

- Since the concept of Sulfur (VI) Fluoride Exchange (SuFEx) was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014, sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .

- Sulfonyl fluorides have applications in drug discovery .

- They are known to be stable under physiological conditions, which makes them relevant in biological chemistry .

- They encompass a class of pharmacophores that provide permanent inhibition of target proteins .

- For instance, phenyl methyl sulfonyl fluoride (PMSF) and 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride (AEBSF, Pefabloc®) are protease inhibitors, and in the case of PMSF, it is widely applied in biochemistry .

Organic Synthesis

Chemical Biology

Drug Discovery

Materials Science

- Sulfur(VI) fluorides have found applications in catalysis .

- The past decade has witnessed remarkable growth of catalytic transformations in organic sulfur(VI) fluoride chemistry .

- This field concentrates exclusively on foundational examples that utilize catalytic strategies to synthesize and react S(VI) fluorides .

- Key mechanistic studies aim to provide insight toward future catalytic systems .

Catalysis

Synthesis from Sulfonic Acids

- Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods .

- The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

- New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

- Employing non-sulfur-containing substrates has led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .

- Selectively manipulating molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic, with metal-catalyzed processes again at the fore .

- Finally, coaxing sulfonyl fluorides to engage with nucleophiles, when required, and under suitable reaction conditions, has led to new activation methods .

- Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 .

- These early, encouraging reports regarding the use of sulfonyl fluorides in biochemistry noted the discovery of the bactericidal effects of sulfonyl fluoride-substituted benzoic acids towards Bacillus subtilis and lactic acid bacteria .

Development of New Synthetic Methods

Biochemistry

5-Bromofuran-2-sulfonyl fluoride is a specialized chemical compound belonging to the class of sulfonyl fluorides. Its molecular formula is C₄H₄BrF₃O₂S, and it features a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a sulfonyl fluoride group. The sulfonyl fluoride functional group is characterized by the presence of sulfur bonded to both a fluorine atom and an oxygen atom, which imparts unique reactivity to the compound. This structure allows 5-bromofuran-2-sulfonyl fluoride to participate in various

There is no scientific research available on the mechanism of action of 5-bromofuran-2-sulfonyl fluoride.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Handle the compound with care to minimize exposure.

- Dispose of waste according to proper chemical waste disposal procedures.

- Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives .

- Sulfur(VI) Fluoride Exchange (SuFEx): This reaction involves exchanging the sulfonyl fluoride with other electrophiles or nucleophiles, making it useful in click chemistry applications .

- Electrophilic Aromatic Substitution: The presence of the bromine atom can facilitate further substitution reactions on the furan ring, allowing for the introduction of additional functional groups.

Research indicates that 5-bromofuran-2-sulfonyl fluoride exhibits significant biological activity. It interacts with various enzymes and proteins, functioning as an electrophilic warhead in medicinal chemistry. This compound has been studied for its potential as an activity-based probe, particularly in targeting serine proteases and other biomolecules involved in disease processes . Its ability to selectively modify proteins makes it valuable for biochemical studies and drug development.

The synthesis of 5-bromofuran-2-sulfonyl fluoride typically involves several steps:

- Starting Material Preparation: The synthesis begins with furan derivatives, which are brominated at the 5-position using brominating agents.

- Formation of Sulfonyl Fluoride: The sulfonyl fluoride group can be introduced through various methods, including:

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5-bromofuran-2-sulfonyl fluoride.

5-Bromofuran-2-sulfonyl fluoride has diverse applications in organic synthesis and medicinal chemistry:

- Drug Development: Its ability to modify biological targets makes it useful in designing new pharmaceuticals, especially those targeting proteases.

- Chemical Probes: It serves as an effective tool for studying enzyme mechanisms and protein interactions due to its selective reactivity .

- Click Chemistry: The compound is utilized in sulfur(VI) fluoride exchange reactions, contributing to the development of new synthetic methodologies .

Studies have shown that 5-bromofuran-2-sulfonyl fluoride interacts with various biomolecules, including enzymes and proteins. These interactions are primarily due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target proteins. This characteristic enables its use as an activity-based probe in research aimed at understanding enzyme function and inhibition mechanisms .

Several compounds share structural similarities with 5-bromofuran-2-sulfonyl fluoride, particularly within the category of sulfonyl fluorides. Here are some notable examples:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 5-Chlorofuran-2-sulfonyl fluoride | Chlorine atom instead of bromine | Different reactivity profile due to chlorine's electronegativity |

| 2-Sulfonylfuran | Lacks halogen substitution on the furan ring | More reactive towards nucleophiles without steric hindrance |

| Arylsulfonyl fluorides | Contains aromatic rings instead of furan | Broader applications in drug discovery due to varied electronic properties |

These compounds differ from 5-bromofuran-2-sulfonyl fluoride primarily in their substituents and structural features, which influence their reactivity and biological activity.

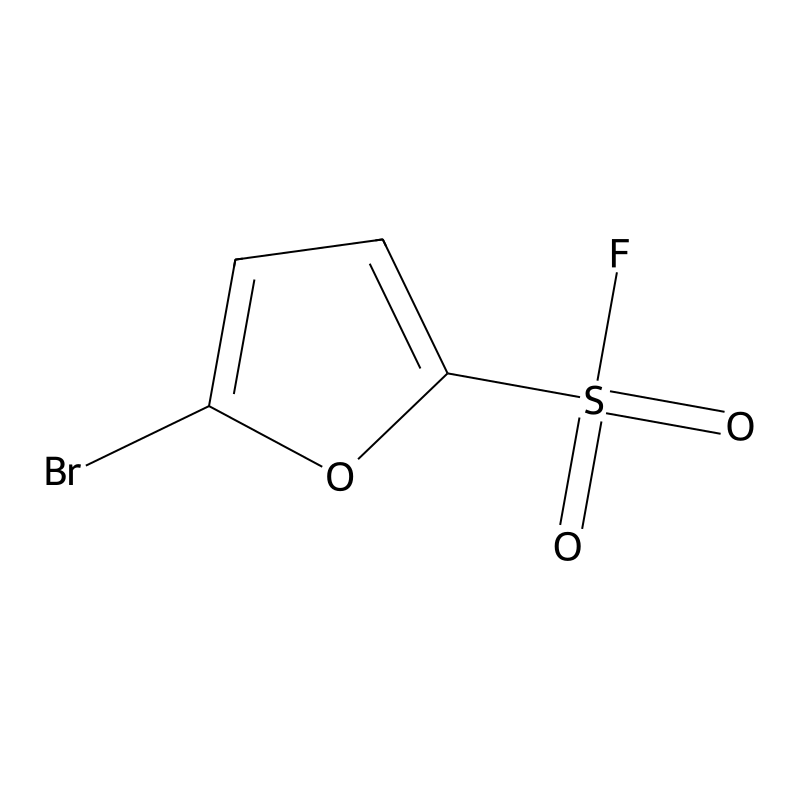

5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) is a heterocyclic organofluorine and organosulfur compound with the molecular formula C₄H₂BrFO₃S and a molar mass of 229.02 g/mol. Its structure consists of a five-membered furan ring substituted with a bromine atom at position 5 and a sulfonyl fluoride group (-SO₂F) at position 2 (Figure 1). The sulfonyl fluoride group confers electrophilic reactivity, while the bromine atom enables cross-coupling transformations.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-bromofuran-2-sulfonyl fluoride |

| SMILES | Brc1ccc(o1)S(=O)(=O)F |

| InChI Key | BLOOWHYEGMAMPS-UHFFFAOYSA-N |

| Classification | Halogenated sulfonyl fluoride |

The compound belongs to two critical chemical families:

- Organofluorines: Characterized by the S-F bond, which imparts kinetic stability and selective reactivity.

- Organosulfurs: The sulfonyl moiety (-SO₂-) enables diverse transformations in medicinal and materials chemistry.

Historical Background and Discovery

The synthesis of 5-bromofuran-2-sulfonyl fluoride emerged alongside advancements in sulfur(VI) fluoride exchange (SuFEx) chemistry. While early sulfonyl fluoride syntheses relied on hazardous reagents like chlorosulfonic acid, modern methods developed post-2014 leverage safer fluorinating agents such as KHF₂ and cyanuric chloride. The compound gained prominence after the Sharpless lab demonstrated the utility of sulfonyl fluorides in click chemistry, where their balanced stability and reactivity enable bioconjugation and polymer synthesis.

Key milestones include:

- 2019: Development of one-pot synthesis from sulfonates using cyanuric chloride/KHF₂, achieving 75–92% yields.

- 2022: Photocatalytic radical fluorosulfonylation strategies using bench-stable benzimidazolium salts.

- 2023: Organophotocatalytic synthesis from diaryliodonium salts with DABSO and KHF₂.

Significance in Organofluorine and Organosulfur Chemistry

The compound bridges two pivotal domains:

- Organofluorine Chemistry:

- Organosulfur Chemistry:

Comparative Reactivity:

| Reaction | 5-Bromofuran-2-sulfonyl Fluoride | Analog (Sulfonyl Chloride) |

|---|---|---|

| Hydrolytic Stability | Stable in H₂O (pH 7, 25°C) | Rapid hydrolysis |

| Nucleophilic Substitution | Slower (F⁻ poor leaving group) | Faster (Cl⁻ better LG) |

| Radical Reactivity | Forms ·SO₂F via photocatalysis | Limited |

Position in Modern Synthetic Methodology

This compound has become indispensable in three areas:

Click Chemistry

As a SuFEx reagent, it undergoes efficient coupling with silyl ethers and amines under catalytic conditions (e.g., 1 mol% Bi(III)):

$$ \text{R-OH} + \text{5-Bromofuran-2-sulfonyl fluoride} \xrightarrow{\text{Bi catalyst}} \text{R-OSO}_2\text{-Furan-Br} $$

Applications include polymer crosslinking and surface functionalization.

Photocatalytic Synthesis

Blue-light-driven radical fluorosulfonylation with alkenes produces stereodefined adducts (E:Z >20:1):

$$ \text{Styrene} + \text{5-Bromofuran-2-sulfonyl fluoride} \xrightarrow[\text{KH}2\text{PO}4]{\text{4CzIPN, DME}} \text{Trans-β-sulfonyl fluoride styrene} $$

Transition-Metal Catalysis

Palladium-mediated cross-couplings install the furan-sulfonyl fluoride moiety into complex architectures:

$$ \text{5-Bromofuran-2-sulfonyl fluoride} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Biaryl sulfonyl fluoride} $$

Table 2: Synthetic applications

| Method | Yield (%) | Key Advantage |

|---|---|---|

| One-pot fluorination | 85–92 | Avoids SO₂F₂ gas handling |

| Photocatalysis | 70–89 | Stereocontrol, mild conditions |

| Bi-catalyzed coupling | 91 | Low catalyst loading |

This compound’s versatility underscores its role in advancing synthetic strategies that prioritize safety, efficiency, and precision.

Molecular Formula and Weight (C4H2BrFO3S, 229.0243)

5-Bromofuran-2-sulfonyl fluoride possesses the molecular formula C4H2BrFO3S, with a precise molecular weight of 229.0243 daltons [1]. The compound represents a heterocyclic sulfonyl fluoride derivative incorporating both bromine substitution and the characteristic sulfonyl fluoride functional group [1]. According to computational analyses, the exact mass is calculated as 227.8892 daltons, while the monoisotopic mass aligns with this value [4]. The molecular composition includes four carbon atoms, two hydrogen atoms, one bromine atom, one fluorine atom, three oxygen atoms, and one sulfur atom [1] [4].

The predicted collision cross section data demonstrates significant variations based on different ionization modes, with values ranging from 128.7 Ų for the protonated molecular ion to 179.5 Ų for acetate adducts [1]. These measurements provide crucial insights into the compound's three-dimensional structure and gas-phase behavior under mass spectrometric conditions.

Structural Features and Conformational Analysis

The molecular architecture of 5-bromofuran-2-sulfonyl fluoride features a five-membered aromatic furan ring system with specific positional substitutions . The bromine atom occupies the 5-position of the furan ring, while the sulfonyl fluoride group (-SO2F) is attached at the 2-position [1] . This substitution pattern creates a unique electronic environment that influences the compound's reactivity and conformational preferences.

The furan ring maintains its characteristic planar configuration, consistent with aromatic heterocyclic compounds [9]. The sulfonyl fluoride moiety adopts a tetrahedral geometry around the sulfur center, with the sulfur atom bonded to two oxygen atoms, one fluorine atom, and the furan ring [9]. Bond length analyses of related sulfonyl fluoride compounds indicate typical S-F distances of approximately 1.6 Å and S-O distances of 1.4 Å [9].

The presence of the bromine substituent at the 5-position introduces steric and electronic effects that influence the overall molecular conformation . The electron-withdrawing nature of both the bromine atom and the sulfonyl fluoride group creates a highly polarized system with distinct charge distribution patterns across the molecule.

Electronic Properties of the Furan-Sulfonyl System

The electronic characteristics of 5-bromofuran-2-sulfonyl fluoride are dominated by the interplay between the electron-rich furan ring and the highly electron-withdrawing sulfonyl fluoride group [10]. The sulfonyl fluoride functional group exhibits remarkable electrophilic properties due to the high electronegativity of fluorine and the oxidation state of sulfur [10] [13]. This creates a significant dipole moment across the molecule, with the sulfonyl fluoride end being strongly electron-deficient.

The aromatic furan system contributes π-electron density, though this is substantially diminished by the presence of the electron-withdrawing substituents [10]. The bromine atom at the 5-position further modulates the electronic distribution through both inductive and mesomeric effects. Research on related sulfonyl fluoride systems indicates that these compounds possess high reduction potentials and strong S-F bond dissociation energies, typically exceeding 400 kJ/mol [19] [32].

The compound's electronic properties manifest in its reactivity profile, particularly its susceptibility to nucleophilic attack at the sulfur center [10] [13]. The activation of the sulfonyl fluoride group requires specific binding environments or catalytic conditions to overcome the inherent stability of the S-F bond [10] [19].

Spectroscopic Characteristics

Spectroscopic analysis of 5-bromofuran-2-sulfonyl fluoride reveals distinctive features characteristic of both the furan heterocycle and the sulfonyl fluoride functional group [14]. Proton nuclear magnetic resonance (1H NMR) spectroscopy typically displays signals corresponding to the furan ring protons, appearing in the aromatic region between 6-8 parts per million [14] [15]. The specific chemical shifts depend on the electronic environment created by the bromine and sulfonyl fluoride substituents.

Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy provides crucial structural confirmation, with the sulfonyl fluoride fluorine typically resonating between 65-72 parts per million [14]. This chemical shift range is characteristic of sulfonyl fluoride compounds and serves as a diagnostic tool for structural verification [14]. Carbon-13 nuclear magnetic resonance (13C NMR) analysis reveals the carbon framework of the furan ring, with chemical shifts reflecting the electron-withdrawing effects of the substituents [15].

Infrared (IR) spectroscopy demonstrates characteristic absorption bands for the sulfonyl fluoride group, typically appearing around 1400-1200 cm⁻¹ for S=O stretches and specific S-F stretching frequencies [14]. The furan ring contributes C=C and C-O stretching vibrations in the fingerprint region, providing additional structural confirmation.

Crystallographic Data

While specific crystallographic data for 5-bromofuran-2-sulfonyl fluoride are not extensively documented in the current literature, structural insights can be derived from related sulfonyl fluoride compounds and furan derivatives [18] [19]. Crystallographic studies of analogous systems reveal typical bond lengths and angles consistent with the expected molecular geometry [18] [20].

Sulfonyl fluoride compounds generally crystallize in various space groups, with the specific packing influenced by intermolecular interactions including hydrogen bonding and van der Waals forces [20] [21]. The presence of the bromine atom introduces additional halogen bonding possibilities, which can significantly influence crystal packing arrangements [18].

X-ray crystallographic analysis of related benzofuran sulfonyl fluoride derivatives indicates typical S-F bond lengths of 1.58-1.62 Å and S-O bond lengths of 1.43-1.47 Å [18] [22]. The C-S bond connecting the sulfonyl group to the furan ring typically measures 1.76-1.80 Å [22]. These parameters provide a structural framework for understanding the three-dimensional architecture of 5-bromofuran-2-sulfonyl fluoride.

The most established and widely utilized approach for synthesizing 5-bromofuran-2-sulfonyl fluoride involves the fluorination of the corresponding sulfonyl chloride intermediate. This method capitalizes on the well-documented halogen exchange reaction between sulfonyl chlorides and fluoride sources [2].

The preparation begins with the synthesis of 5-bromofuran-2-sulfonyl chloride through chlorosulfonation of 2-bromofuran. The optimized procedure involves treating 2-bromofuran with chlorosulfonic acid in dichloromethane at 0°C, followed by warming to room temperature [3] [4]. This reaction achieves yields of 80-85% and proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group directing to the 2-position due to electronic factors [3].

The subsequent fluorination step employs potassium fluoride or tetrabutylammonium fluoride as the fluoride source. Under optimized conditions, 5-bromofuran-2-sulfonyl chloride is treated with potassium fluoride (5 equivalents) in the presence of triethylamine (3 equivalents) using dioxane as solvent . Temperature control is critical, with reactions conducted at 0-5°C during the initial sulfonation step to minimize side reactions . The reaction optimization requires strict anhydrous conditions and monitoring by fluorine-19 nuclear magnetic resonance spectroscopy to track conversion .

Alternative fluorinating agents include tetrabutylammonium fluoride, which provides comparable yields but at significantly higher cost compared to potassium fluoride [5]. The mechanism involves nucleophilic substitution at the sulfur center, with fluoride displacing the chloride leaving group [2]. Critical reagents for this transformation include triethylamine for pH control and maintenance of anhydrous conditions throughout the process .

Direct Sulfonylation Methods of Bromofuran Derivatives

Direct sulfonylation represents a streamlined approach that circumvents the need for pre-formed sulfonyl chloride intermediates. This methodology involves the direct introduction of sulfonyl fluoride functionality onto brominated furan substrates through electrophilic sulfonylation followed by in situ fluorination [3] [6].

The optimized direct sulfonylation protocol employs 2-bromofuran as the starting material, which undergoes reaction with chlorosulfonic acid under controlled conditions. The reaction mixture is maintained at 0°C during the initial addition of chlorosulfonic acid, then allowed to warm to room temperature over one hour [3] [7]. This temperature profile ensures selective sulfonylation at the 5-position while minimizing decomposition and side product formation.

Solvent selection proves crucial for this transformation, with dichloromethane emerging as the preferred medium due to its ability to solubilize both the organic substrate and the chlorosulfonic acid reagent [3]. The reaction proceeds through electrophilic aromatic substitution, generating the sulfonyl chloride intermediate in situ. Subsequent treatment with fluoride sources such as potassium fluoride or sodium fluoride effects the chloride-fluoride exchange to yield the target sulfonyl fluoride [6].

Recent developments have expanded this methodology to include continuous flow protocols, which offer enhanced control over reaction parameters and improved safety profiles [8]. The continuous flow approach allows for precise temperature control and rapid mixing, resulting in higher yields and reduced reaction times compared to traditional batch processes [8].

Mechanistic studies indicate that the reaction proceeds via formation of a sulfur-electrophile complex, followed by attack at the electron-rich furan ring [9]. The regioselectivity of this transformation is governed by the electronic properties of the bromofuran substrate, with electron-withdrawing substituents directing sulfonylation to the less hindered position [9].

Halogen-Metal Exchange Strategies

Halogen-metal exchange reactions provide a versatile approach for introducing sulfonyl fluoride functionality through organometallic intermediates. This strategy leverages the reactivity of brominated furan derivatives toward metal insertion reactions, generating organometallic species that can subsequently be trapped with sulfur dioxide sources [10] [11] [12].

The methodology typically employs n-butyllithium or magnesium-based reagents to effect halogen-metal exchange at the brominated position of furan derivatives [13] [12]. For 5-bromofuran substrates, treatment with n-butyllithium at -78°C in tetrahydrofuran generates the corresponding lithiated species [12]. This organolithium intermediate exhibits enhanced nucleophilicity and can be efficiently trapped with sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct [10] [11].

The subsequent introduction of fluoride functionality occurs through treatment of the sulfinate intermediate with electrophilic fluorine sources. N-fluorobenzenesulfonimide has emerged as an effective reagent for this transformation, providing sulfonyl fluorides in moderate to good yields [10]. The overall sequence represents a one-pot procedure, with isolated yields ranging from 60-90% depending on the specific substrate and reaction conditions [10].

Recent advances have demonstrated the compatibility of this approach with various heterocyclic substrates, including substituted furans and pyrroles [14] [15]. The method tolerates a range of functional groups, making it particularly valuable for late-stage functionalization of complex molecules [14]. Electron-rich five-membered heterocycles generally provide higher yields compared to electron-deficient systems [16].

Practical considerations for this methodology include the requirement for strictly anhydrous conditions and low-temperature handling of organometallic reagents [12]. The use of specialized equipment for cryogenic reactions may limit the scalability of this approach compared to alternative methods [17]. However, the functional group tolerance and regioselectivity offered by halogen-metal exchange reactions make this strategy valuable for synthetic applications requiring precise control over substitution patterns [12].

Sulfonamide-Based Synthetic Routes

Sulfonamide-based synthetic routes offer an alternative pathway to sulfonyl fluorides through the conversion of readily available sulfonamide precursors. This approach has gained significant attention due to the commercial availability and stability of sulfonamide starting materials compared to the more reactive sulfonyl chlorides [2] [9].

The transformation of sulfonamides to sulfonyl fluorides typically employs Pyry-BF₄ (N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) in combination with magnesium chloride as the key reagents [2]. The mechanism involves initial formation of the sulfonyl chloride intermediate through reaction with magnesium chloride, followed by in situ conversion to the sulfonyl fluoride via fluoride exchange [2]. This sequential process circumvents the need to isolate unstable sulfonyl chloride intermediates while maintaining high efficiency.

For bromofuran-derived sulfonamides, the optimal conditions involve treating the sulfonamide substrate with Pyry-BF₄ (1.2 equivalents) and magnesium chloride (2 equivalents) in acetonitrile at room temperature [2]. The reaction proceeds smoothly under these mild conditions, with complete conversion typically achieved within 2-4 hours [2]. The method demonstrates excellent functional group compatibility, tolerating various substituents on both the furan ring and the sulfonamide nitrogen [9].

One significant advantage of this approach is the operational simplicity and mild reaction conditions, which contrast favorably with the harsh conditions often required for direct sulfonylation methods [2]. The use of stable sulfonamide precursors also facilitates storage and handling compared to reactive sulfonyl chlorides [18]. Additionally, the method is amenable to parallel synthesis approaches, making it valuable for medicinal chemistry applications requiring rapid access to diverse sulfonyl fluoride libraries [9].

Recent developments have expanded the scope of this methodology to include heterocyclic sulfonamides, demonstrating its utility for complex molecule synthesis [16]. The tolerance for various nitrogen substituents on the sulfonamide group provides additional opportunities for structural diversification [9]. Yields for bromofuran-derived substrates typically range from 65-85%, with higher yields observed for electron-neutral substrates compared to strongly electron-withdrawing or electron-donating systems [2].

Continuous Flow and Scale-Up Synthesis Considerations

Continuous flow chemistry has emerged as a transformative technology for sulfonyl fluoride synthesis, offering significant advantages in terms of safety, efficiency, and scalability [8] [19] [5]. The implementation of flow technology addresses many of the challenges associated with traditional batch synthesis of these reactive compounds.

Electrochemical flow reactors have demonstrated particular promise for sulfonyl fluoride synthesis [5] [20]. The method utilizes thiols or disulfides as starting materials, combining them with potassium fluoride under electrochemical conditions in a microflow reactor [5]. The small interelectrode gap (250 μm) enables rapid conversion, with complete transformation achieved in as little as 5 minutes compared to 45 minutes in batch mode [5]. This dramatic reduction in reaction time is attributed to enhanced mass transport and increased electrode surface-to-volume ratio in the flow configuration [20].

Scale-up demonstrations have validated the practical utility of flow approaches for sulfonyl fluoride production. Continuous stirred tank reactor cascades have been employed to synthesize 5 grams of alkyl sulfonyl fluorides, demonstrating the viability of this technology for pilot-scale production [21]. The method features mild conditions that enable rapid access to high-value derivatives while maintaining excellent yields and selectivity [21].

The space-time yield achieved in flow systems represents a significant improvement over batch processes. Studies have reported space-time yields of 6.7 kg L⁻¹ h⁻¹ for model sulfonyl chloride synthesis, with reactor volumes as small as 639 μL and residence times of 41 seconds [8]. These metrics translate to substantial improvements in process efficiency and reduced equipment footprint for industrial applications [8].

Flow chemistry also addresses critical safety considerations associated with sulfonyl fluoride synthesis [8]. The continuous processing approach minimizes the accumulation of reactive intermediates and enables precise control over exothermic reactions [8]. Additionally, the ability to rapidly quench reactions and minimize exposure to toxic reagents enhances the overall safety profile of the synthesis [22].

Process control and monitoring in flow systems benefit from real-time analytical capabilities [5]. In-line spectroscopic monitoring enables immediate feedback on reaction progress and product quality, facilitating rapid optimization and ensuring consistent product specifications [23]. This level of process control is particularly valuable for sulfonyl fluorides, which can be sensitive to hydrolysis and other side reactions [5].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methods for sulfonyl fluoride synthesis has become increasingly important, driven by both regulatory requirements and economic considerations [24] [25] [26]. Green chemistry approaches focus on reducing waste generation, eliminating toxic solvents and reagents, and improving atom efficiency [22].

Recent innovations have introduced protocols using potassium fluoride as the sole fluorine source, eliminating the need for more expensive and environmentally problematic fluorinating agents [24] [26]. These methods employ sodium hypochlorite pentahydrate as a green oxidant, replacing traditional oxidizing agents that generate toxic byproducts [26]. The combination of potassium fluoride and sodium hypochlorite provides an environmentally benign system that produces only sodium chloride and potassium chloride as byproducts [25] [22].

Aqueous reaction media represent another significant advancement in green sulfonyl fluoride synthesis [27]. Methods that operate in water or water-organic mixtures eliminate the need for anhydrous conditions and hazardous organic solvents [27]. These aqueous protocols have demonstrated good conversions to sulfonyl fluorides (up to 93%) while significantly reducing environmental impact [27].

The use of readily available starting materials such as thiols and disulfides aligns with green chemistry principles by utilizing abundant and inexpensive feedstocks [19] [26]. This approach contrasts favorably with methods requiring specialized and expensive fluorinating reagents, resulting in more economical and sustainable processes [19]. Atom efficiency calculations indicate that green protocols generate less waste and require smaller total masses of chemicals compared to traditional approaches [28].

Electrochemical methods contribute to green synthesis objectives by eliminating the need for stoichiometric oxidants and reducing overall chemical consumption [5]. The use of electricity as the oxidizing equivalent represents a clean and renewable approach to driving chemical transformations [23]. Additionally, electrochemical methods often operate under mild conditions, reducing energy requirements and minimizing the formation of undesired byproducts [5].

Catalyst-free protocols have been developed that further enhance the environmental profile of sulfonyl fluoride synthesis [29]. These methods avoid the use of transition metal catalysts, eliminating concerns about metal contamination and catalyst disposal [29]. The operational simplicity of catalyst-free approaches also reduces complexity and cost, making them attractive for large-scale applications [29].

XLogP3

Dates

Explore Compound Types